![molecular formula C17H18ClN3O3 B2802993 2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034321-77-0](/img/structure/B2802993.png)
2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. The benzyl group is likely to contribute to the overall stability of the molecule due to the stability of the benzene ring. The pyrimidine ring, being a part of the larger group of nitrogen-containing heterocycles, might be involved in various chemical reactions, especially if substituted with functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The benzyl group might undergo electrophilic aromatic substitution reactions, while the pyrimidine ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives have been extensively studied for their synthetic pathways and potential as intermediates in the development of pharmaceuticals. For example, the synthesis of pyrrolidine and pyrimidine derivatives highlights the importance of these compounds in medicinal chemistry due to their wide range of biological activities. The methodologies involve complex reactions including condensation, cyclization, and reductive amination, showcasing the compound's role in synthesizing heterocyclic compounds with potential therapeutic applications (Kuznetsov & Chapyshev, 2007; Grošelj et al., 2013).
Biological Activities
Research into the biological activities of these compounds has demonstrated a range of potential therapeutic effects. For instance, studies have shown that derivatives possess promising antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This is significant in the context of drug development, highlighting the compound's utility in creating new treatments for various diseases (Rani et al., 2012; Mehvish & Kumar, 2022).
Pharmaceutical Applications
The compound's role in synthesizing new pharmaceutical agents is highlighted by its involvement in producing a range of heterocyclic compounds with enhanced biological activities. These activities include not only the aforementioned antioxidant and anticancer effects but also the development of compounds with antimitotic and antimicrobial properties, demonstrating the compound's versatility and importance in pharmaceutical sciences (Pund et al., 2022; Zhu & Shi, 2011).
Future Directions
properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-8-19-17(20-9-14)24-15-6-7-21(10-15)16(22)12-23-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROIKAGJGPHWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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